molecular formula C8H14O2 B6145667 2-hydroxy-4,4-dimethylcyclohexan-1-one CAS No. 1537263-29-8

2-hydroxy-4,4-dimethylcyclohexan-1-one

Cat. No.: B6145667
CAS No.: 1537263-29-8
M. Wt: 142.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4,4-dimethylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4,4-dimethyl-2-cyclohexen-1-one, which can be achieved through various catalytic processes .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4,4-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various substitution reactions can occur at the hydroxyl group or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.

    Reduction: Formation of 2-hydroxy-4,4-dimethylcyclohexanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-hydroxy-4,4-dimethylcyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone group play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that contribute to the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-dimethylcyclohexanone: Similar in structure but lacks the hydroxyl group.

    2-hydroxy-4,4-dimethylcyclohexanol: Similar but has an additional hydroxyl group.

    4,4-dimethyl-2-cyclohexen-1-one: Similar but has a double bond in the ring.

Uniqueness

2-hydroxy-4,4-dimethylcyclohexan-1-one is unique due to the presence of both a hydroxyl group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1537263-29-8

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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